molecular formula C22H20N4O6S B3864162 N-(4-METHOXYPHENYL)-N-({N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

N-(4-METHOXYPHENYL)-N-({N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

Cat. No.: B3864162
M. Wt: 468.5 g/mol
InChI Key: RGSNZMFVCYVBQY-HZHRSRAPSA-N
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Description

N-(4-METHOXYPHENYL)-N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that features a combination of methoxyphenyl, nitrophenyl, hydrazinecarbonyl, and benzenesulfonamide groups

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-32-19-13-11-18(12-14-19)25(33(30,31)20-8-3-2-4-9-20)16-22(27)24-23-15-17-7-5-6-10-21(17)26(28)29/h2-15H,16H2,1H3,(H,24,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSNZMFVCYVBQY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:

    Formation of the Methoxyphenyl Intermediate:

    Formation of the Nitrophenyl Intermediate: This step involves the nitration of a phenyl ring, typically using a mixture of concentrated nitric and sulfuric acids.

    Hydrazinecarbonyl Formation: This step involves the reaction of hydrazine with a carbonyl compound to form a hydrazone.

    Coupling Reactions: The final step involves coupling the intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or nitrophenyl groups.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Materials Science: The compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials.

Biology

    Biochemical Probes: The compound may be used as a probe to study biochemical pathways and interactions.

    Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound may exhibit biological activity, making it a potential candidate for therapeutic applications.

    Diagnostic Tools: The compound may be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other chemicals.

    Agriculture: The compound may be used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-METHOXYPHENYL)-N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE shares structural similarities with other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole.
  • Hydrazone Derivatives: Compounds like hydrazone derivatives also share similarities in terms of the hydrazinecarbonyl group.

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE lies in its combination of functional groups, which may confer unique chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-METHOXYPHENYL)-N-({N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-METHOXYPHENYL)-N-({N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

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